2-Chloro-5-isopropoxyphenylboronic acid
Description
2-Chloro-5-isopropoxyphenylboronic acid is an organoboron compound featuring a phenyl ring substituted with a chlorine atom at the 2-position and an isopropoxy group (–OCH(CH₃)₂) at the 5-position. Boronic acids of this class are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures widely used in pharmaceuticals, agrochemicals, and materials science.
The compound’s structure balances electronic and steric effects: the electron-donating isopropoxy group enhances the aromatic ring’s electron density, while the chlorine atom provides moderate electron withdrawal. This combination likely optimizes its reactivity in coupling reactions.
Properties
IUPAC Name |
(2-chloro-5-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJUDZPRHUDUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681651 | |
| Record name | {2-Chloro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-12-9 | |
| Record name | {2-Chloro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-isopropoxyphenylboronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 2-chloro-5-isopropoxyphenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-isopropoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various aryl or vinyl halides to form biaryl or vinyl-aryl compounds. This reaction is facilitated by a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).
Conditions: Typically carried out under an inert atmosphere at elevated temperatures (e.g., 80-100°C) for several hours.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Chloro-5-isopropoxyphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism of action for 2-Chloro-5-isopropoxyphenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or vinyl-aryl product. The key molecular targets are the palladium catalyst and the aryl or vinyl halide substrates .
Comparison with Similar Compounds
The following table and analysis highlight key structural, electronic, and functional differences between 2-chloro-5-isopropoxyphenylboronic acid and analogous boronic acids.
Table 1: Structural and Functional Comparison of Selected Boronic Acids
*Calculated based on formula C₉H₁₁BClO₃.
Key Comparative Insights
Substituent Electronic Effects
- Electron-Donating vs. Withdrawing Groups :
- The isopropoxy group in this compound donates electrons via resonance, enhancing the ring’s electron density. This contrasts with the strongly electron-withdrawing –CF₃ group in 2-chloro-5-(trifluoromethyl)phenylboronic acid, which reduces electron density and may hinder coupling reactivity.
– Methoxy (–OCH₃) substituents (e.g., in GLPBIO’s compounds) offer intermediate electron donation but less steric bulk than isopropoxy.
- The isopropoxy group in this compound donates electrons via resonance, enhancing the ring’s electron density. This contrasts with the strongly electron-withdrawing –CF₃ group in 2-chloro-5-(trifluoromethyl)phenylboronic acid, which reduces electron density and may hinder coupling reactivity.
Steric Effects
- Bulkier Substituents: – The isopropoxy group introduces significant steric hindrance compared to methoxy or propoxy groups. This may slow reaction kinetics in Suzuki couplings but improve selectivity in certain transformations.
Substituent Position and Reactivity
- Positional Isomerism :
– In (4-chloro-3-propoxyphenyl)boronic acid, the chlorine and propoxy groups occupy adjacent positions (3 and 4), altering electronic distribution and coupling regioselectivity compared to the 2,5-substitution pattern of the target compound.
Heteroaromatic Systems
- Pyridine vs.
Solubility and Practical Use
- Polarity and Solubility : – Smaller, polar groups (e.g., –OH, –OCH₃) generally improve aqueous solubility, whereas bulky alkoxy groups (–OCH(CH₃)₂) increase lipophilicity. This impacts solvent selection for reactions and purification. – Commercial availability and pricing (e.g., CymitQuimica’s variable pricing for this compound) may also influence compound selection for large-scale applications.
Biological Activity
2-Chloro-5-isopropoxyphenylboronic acid is a member of the boronic acid family, compounds known for their diverse applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki reaction. This article explores the biological activity of this compound, focusing on its potential interactions with biological targets and therapeutic implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₃BClO₂
- CAS Number : 1256346-12-9
The presence of a chlorine atom and an isopropoxy group contributes to its unique properties, including reduced steric hindrance compared to other derivatives with multiple halogens.
Biological Activity Overview
Boronic acids are recognized for their ability to interact with biological molecules, particularly enzymes. The biological activities of this compound are inferred from studies on related compounds within the boronic acid class. Key areas of interest include:
- Enzyme Inhibition : Boronic acids can act as inhibitors of proteases and phosphatases, which are crucial in various metabolic pathways. This inhibition can lead to therapeutic effects in diseases such as cancer and diabetes.
- Binding Affinities : Research indicates that boronic acids exhibit varying binding affinities with biomolecules, which can be exploited for drug development.
Case Studies and Research Findings
Several studies have explored the biological implications of boronic acids, including this compound:
- Inhibition of Proteases : A study demonstrated that certain boronic acids could inhibit serine proteases by mimicking the tetrahedral intermediate formed during substrate hydrolysis. This mechanism suggests potential applications in cancer therapeutics where protease activity is dysregulated.
- Diabetes Treatment : Research has shown that boronic acids can modulate glucose metabolism by inhibiting specific enzymes involved in carbohydrate metabolism, indicating a potential role in diabetes management.
- Anticancer Activity : Some boronic acids have been investigated for their ability to induce apoptosis in cancer cells by disrupting protease function, thereby preventing tumor growth.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with similar compounds.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | One chlorine atom | Less steric hindrance compared to dichloro variants |
| 4-Bromo-3-methoxyphenylboronic acid | Bromine instead of chlorine | Exhibits different reactivity patterns |
| 3-Fluoro-4-hydroxyphenylboronic acid | Hydroxy group present | Increased solubility and potential biological activity |
| Phenylboronic acid | No additional substituents | Simplest structure among boronic acids |
This table illustrates how variations in substituents affect both reactivity profiles and biological activities, highlighting the significance of structural features in determining the pharmacological potential of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
